2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide
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Description
- Structure : The compound consists of an acetamide group (CH₃CONH-) linked to a phenyl ring (C₆H₅-) via a disulfide bridge (S-S) and an oxoethyl group (C₂H₄O) containing an amino group (NH₂) .
Synthesis Analysis
- Acetylation : Acetylate the amino group with acetic anhydride (CH₃CO)₂O to obtain the final product .
Chemical Reactions Analysis
- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
Mechanism of Action
While the exact mechanism remains unclear, methylphenidate (a related compound) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting reuptake, it increases the presence of these neurotransmitters in the extraneuronal space, thereby prolonging their action. Methylphenidate’s beneficial effects in sustaining attention are also mediated by alpha-1 adrenergic receptor activity . It is considered a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) .
Properties
IUPAC Name |
2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-13-3-7-15(8-4-13)19-17(21)11-23-24-12-18(22)20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXGXJHODVFUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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